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Compound of Interest

Compound Name: 8-Lavandulylkaempferol

Cat. No.: B157502

For Immediate Release

A comprehensive analysis of the binding affinity of 8-Lavandulylkaempferol, a natural
flavonoid isolated from Sophora flavescens, confirms its potent inhibitory activity against key
enzymes implicated in neurodegenerative diseases and diabetic complications. This guide
provides a comparative overview of its binding affinity to acetylcholinesterase (AChE),
butyrylcholinesterase (BChE), and aldehyde reductase (AR), alongside data for other relevant
compounds, supported by detailed experimental protocols.

Comparative Binding Affinity

The inhibitory potency of 8-Lavandulylkaempferol and a selection of other flavonoids and
standard inhibitors against target proteins is summarized below. The data, presented as IC50
values, underscores the significant binding affinity of 8-Lavandulylkaempferol.
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Compound Target Protein IC50 (pM) Source
8- Acetylcholinesterase
8.11 [1]
Lavandulylkaempferol ~ (AChE)
8- Butyrylcholinesterase
7.10 [1]
Lavandulylkaempferol ~ (BChE)
8- Rat Lens Aldehyde
3.80 [1]
Lavandulylkaempferol = Reductase (RLAR)
8 Human Recombinant
Aldehyde Reductase 0.79 [1]
Lavandulylkaempferol
(HRAR)
Desmethylanhydroicar  Acetylcholinesterase
- > 100 [1]
itin (AChE)
Desmethylanhydroicar  Butyrylcholinesterase
N 15.42 [1]
itin (BChE)
Desmethylanhydroicar  Rat Lens Aldehyde
- 0.95 [1]
itin Reductase (RLAR)
] Human Recombinant
Desmethylanhydroicar
" Aldehyde Reductase 0.45 [1]
itin
(HRAR)
Human Recombinant
Kuraridin Aldehyde Reductase 0.27 [1]
(HRAR)
Human Recombinant
Kushenol C Aldehyde Reductase 0.85 [1]
(HRAR)
) Rat Lens Aldehyde
Quercetin 7.73 [1]
Reductase (RLAR)
Human Recombinant
Quercetin Aldehyde Reductase 2.54 [1]
(HRAR)
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Human Recombinant
Aldehyde Reductase 0.28 [1]
(HRAR)

Epalrestat (standard
AR inhibitor)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine acetylcholinesterase and
butyrylcholinesterase activity.[2][3][4]

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or
butyrylthiocholine (for BChE) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-
nitrobenzoic acid) (DTNB) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which is
measured colorimetrically at 412 nm. The rate of color development is proportional to the
enzyme activity.

Materials:

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

Phosphate buffer (pH 8.0)

8-Lavandulylkaempferol and other test compounds

96-well microplate reader
Procedure:

» Prepare solutions of the test compounds at various concentrations.
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In a 96-well plate, add 20 pL of the enzyme solution and 20 uL of the test compound solution
to 140 pL of phosphate buffer.

Incubate the mixture for 15-30 minutes at 25-37°C.[2][3]
Add 10 pL of DTNB solution to each well.

Initiate the reaction by adding 10 uL of the substrate solution (ATCI for AChE or BTCI for
BChE).

Measure the absorbance at 412 nm at regular intervals for a set period using a microplate
reader.

The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of
control - Absorbance of test sample) / Absorbance of control] x 100

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme
activity, is determined by plotting the percentage of inhibition against the inhibitor
concentration.

Cholinesterase Inhibition Assay Workflow

Prepare Reagents Mix__| Incubate Enzyme . Initiate Reaction | Add Substrate | _Color Development _ | Measure Absorbance Calculate % Inhibition
(Enzyme, Inhibitor, Buffer) and Inhibitor (ATCI/BTCI) (412 nm) and IC50

Aldehyde Reductase Catalyzed Reaction

Aldehyde
(e.g., DL-glyceraldehyde)

»| Aldehyde Reductasé

D
<
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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